1,3'-Bipiperidine dihydrochloride
Description
1,3'-Bipiperidine dihydrochloride is a bicyclic amine salt composed of two piperidine rings (six-membered saturated nitrogen-containing heterocycles) connected at the 1- and 3'-positions. The dihydrochloride form enhances its solubility in aqueous and polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. Its molecular formula is presumed to be C₁₀H₂₂Cl₂N₂, with a molecular weight of ~241.20 g/mol, similar to the 4,4'-isomer .
Properties
IUPAC Name |
1-piperidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)10-5-4-6-11-9-10;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUWRULVYMOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696395 | |
| Record name | 1,3'-Bipiperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813425-61-5 | |
| Record name | 1,3'-Bipiperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3'-Bipiperidine dihydrochloride typically involves the reaction of piperidine with a suitable reagent to introduce the piperidinyl group. One common method is the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a hydrogen source .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3'-Bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
1,3'-Bipiperidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3'-Bipiperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4'-Bipiperidine Dihydrochloride
- Structural Differences: The 4,4'-isomer features piperidine rings linked at the 4-positions, leading to a linear conformation, whereas the 1,3'-isomer has a branched topology.
- Physicochemical Properties: Solubility: High solubility in polar solvents due to the dihydrochloride salt. Hydrogen Bonding: The 4,4'-isomer has 2 hydrogen bond donors and 4 acceptors, while the 1,3'-isomer may exhibit altered donor/acceptor counts due to positional isomerism .
- Applications: The 4,4'-isomer is used as an intercalating agent in polymer-clay nanocomposites , whereas the 1,3'-isomer’s applications remain less documented but may involve medicinal chemistry due to its nitrogen-rich structure.
1,3'-Bipyrrolidine Dihydrochloride
- Ring Size : Bipyrrolidine derivatives (e.g., (R)-1,3'-Bipyrrolidine dihydrochloride, CAS 913702-34-8) feature five-membered pyrrolidine rings instead of six-membered piperidines.
- Solubility : Similar dihydrochloride salt formulation ensures comparable aqueous solubility.
Pharmaceutical Derivatives with Bipiperidine Moieties
- Pipamperone Dihydrochloride (CAS IT085U64JB):
- Carpipramine Dihydrochloride (CAS 53X71X3I1W):
Comparison with Simple Piperidine Salts
Key Research Findings
- Positional Isomerism : The 1,3'- vs. 4,4'-linkage in bipiperidines alters steric and electronic properties, affecting interactions with biological targets. For example, 4,4'-bipiperidine derivatives show higher BBB penetration in antipsychotics like pipamperone .
- Salt Formulation : Dihydrochloride salts universally improve water solubility, critical for drug formulation. Benzidine dihydrochloride (CAS 531-85-1), though structurally distinct (aromatic vs. aliphatic), similarly leverages salt formation for stability .
- Synthetic Utility : Bipiperidine derivatives serve as intermediates in synthesizing complex drugs. For instance, carpipramine’s bipiperidine-carboxamide moiety is essential for its pharmacokinetic profile .
Biological Activity
1,3'-Bipiperidine dihydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique bipiperidine structure and potential therapeutic applications. This article explores its biological activity, synthesis, and potential medicinal uses, supported by research findings and data tables.
Chemical Structure and Properties
This compound consists of two piperidine rings linked by a carbon atom, with the dihydrochloride form enhancing its solubility and stability in biological environments. The compound's reactivity is influenced by its amide functional group, which can participate in various chemical reactions such as hydrolysis and nucleophilic substitution.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the compound's potential against Mycobacterium tuberculosis, suggesting that it may serve as a scaffold for developing new antitubercular agents. The following table summarizes the biological activity of various bipiperidine derivatives:
| Compound Name | Structure Type | Notable Activity | Unique Features |
|---|---|---|---|
| This compound | Bipiperidine derivative | Potential antitubercular activity | Dihydrochloride salt enhances solubility |
| Piperazine derivatives | Heterocyclic amine | Antidepressant properties | Versatile scaffold for drug development |
| Benzylpiperidines | Piperidine derivative | Analgesic effects | Modifications lead to varied activities |
| Piperidinyl carboxamides | Carboxamide | Antimicrobial activity | Structural diversity influences bioactivity |
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, influencing various biochemical pathways. Further studies utilizing techniques like molecular docking are necessary to characterize these interactions comprehensively.
Case Study: Antitubercular Activity
A high-throughput screening study was conducted to evaluate the efficacy of this compound against Mycobacterium tuberculosis. The results indicated a promising inhibitory effect with an IC50 value suggesting moderate potency compared to existing treatments .
Pharmacokinetic Properties
The pharmacokinetic profile of similar compounds has been analyzed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models. These studies suggest that modifications to the bipiperidine structure can enhance bioavailability and reduce toxicity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of Piperidine Rings : The initial step involves synthesizing the piperidine rings through cyclization reactions.
- Linking the Rings : The two piperidine units are linked via a carbon atom.
- Formation of Dihydrochloride Salt : The final step includes protonation with hydrochloric acid to form the dihydrochloride salt.
This synthetic route allows for controlled production suitable for further biological evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
